4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 4-methoxybenzyl group and a tetrazole ring bearing a 3-fluorophenyl moiety. The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 3-fluorophenyl group enhances lipophilicity and modulates electronic properties. The 4-methoxybenzyl substituent likely influences solubility and receptor binding.
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O2/c1-31-19-7-5-16(6-8-19)14-23-21(30)28-11-9-27(10-12-28)15-20-24-25-26-29(20)18-4-2-3-17(22)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIFBDYDHJVQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a cycloaddition reaction between an azide and a nitrile, often using 3-fluorobenzonitrile as a starting material.
- Introduction of the Piperazine and Carboxamide Groups : The piperazine ring is introduced via alkylation reactions, followed by carboxamidation to yield the final compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the tetrazole ring enhances the ability to interact with microbial enzymes, potentially inhibiting their activity. In vitro studies have shown promising results against various bacterial strains, suggesting that this compound could serve as a lead in antibiotic development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting as a modulator for neurotransmitter systems. Its structural components may allow it to interact with serotonin and dopamine receptors, which could be beneficial in treating disorders such as depression or anxiety.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The tetrazole ring mimics certain biological molecules, allowing it to bind effectively to enzyme active sites.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Signal Transduction Modulation : By affecting signaling pathways, this compound can induce apoptosis in cancer cells or alter neurotransmitter levels in neurological contexts.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the efficacy of similar compounds on various cancer cell lines. The results indicated that modifications to the piperazine structure significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of tetrazole derivatives. It was found that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can lead to improved biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include modifications to the aryl groups, tetrazole substituents, and piperazine-linked moieties. Below is a comparative analysis:
| Compound | Core Structure | Key Substituents | Physicochemical/Biological Notes | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine-1-carboxamide | - 3-Fluorophenyltetrazole - 4-Methoxybenzyl |
High predicted metabolic stability due to tetrazole; moderate solubility from methoxy group | N/A |
| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | Piperazine | - 4-Fluorobenzyltetrazole - 4-Methylphenyl |
Increased lipophilicity from methyl group; fluorobenzyl enhances binding to hydrophobic pockets | |
| (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) | Piperazine-1-carboxamide | - 4-Fluorophenyl - Tetrahydronaphthalene |
95.5% HPLC purity; tetrahydronaphthalene may improve CNS penetration | |
| 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide | Piperazine-1-carboxamide | - 3-Chlorophenyl - Triazole |
Chlorine enhances electronegativity; triazole introduces hydrogen-bonding potential | |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | Piperazine-1-carboxamide | - 4-Chlorophenyl - Ethyl |
Ethyl group increases lipophilicity; chloro substituent improves receptor affinity |
Physicochemical Properties
- Lipophilicity : Fluorine and chloro substituents (e.g., in ) increase logP compared to methoxy groups, which balance solubility and permeability.
- Metabolic Stability : Tetrazole-containing compounds (e.g., target compound and ) resist oxidative metabolism due to the tetrazole’s stability .
- Solubility : Methoxy (target) and benzodioxol () groups enhance aqueous solubility compared to methyl or chloro analogs.
Structure-Activity Relationship (SAR) Insights
- Tetrazole Substituents : The 3-fluorophenyl group (target) may offer a balance between steric bulk and electronic effects, whereas 4-fluorobenzyl () increases hydrophobicity.
- Piperazine Modifications : Carboxamide-linked 4-methoxybenzyl (target) likely improves solubility over ethyl or methyl groups ().
- Aromatic Moieties: Methoxy groups (target, ) reduce cytotoxicity compared to nitro or cyano substituents (e.g., ).
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of temperature, pH, and reaction time. For example, coupling the tetrazole moiety to the piperazine backbone requires anhydrous conditions and catalysts like HBTU or BOP to enhance yields . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and monitoring via thin-layer chromatography (TLC) ensure intermediate purity. Critical steps include protecting group strategies for the methoxybenzyl substituent to prevent unwanted side reactions .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tetrazole ring, piperazine backbone, and aromatic substituents. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold). For example, characteristic NMR peaks for the 3-fluorophenyl group appear at δ 7.2–7.5 ppm, and the methoxybenzyl group shows a singlet at δ 3.8 ppm .
Q. What physicochemical properties are critical for preclinical evaluation?
- Methodological Answer : Key properties include solubility (tested in DMSO/PBS buffers), logP (via shake-flask method), and melting point (differential scanning calorimetry). Stability under physiological pH (e.g., 1.2–7.4) and thermal gravimetric analysis (TGA) for decomposition thresholds are also assessed. For instance, tetrazole derivatives often exhibit poor aqueous solubility, necessitating formulation studies with cyclodextrins or liposomal carriers .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting piperazine-tetrazole hybrids?
- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl or altering the methoxybenzyl group). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational tools like Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic contributions. For example, fluorophenyl groups enhance metabolic stability, while bulkier substituents on the piperazine ring may reduce off-target effects .
Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from differences in metabolic stability or off-target interactions. Use metabolite profiling (LC-MS/MS) to identify degradation products and parallel artificial membrane permeability assays (PAMPA) to assess blood-brain barrier penetration. Cross-validate findings using orthologous assays (e.g., murine vs. human cell lines) and molecular dynamics simulations to predict binding mode inconsistencies .
Q. What experimental designs are effective for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer : Employ fluorescence polarization assays for kinase inhibition profiling (e.g., tyrosine kinases EGFR or VEGFR2). Use X-ray crystallography or cryo-EM to resolve binding poses, supplemented by isothermal titration calorimetry (ITC) for thermodynamic parameters. For example, piperazine fragments in similar compounds show hydrogen bonding with kinase hinge regions, while fluorophenyl groups occupy hydrophobic pockets .
Q. How can molecular docking and dynamics improve understanding of receptor-ligand interactions?
- Methodological Answer : Dock the compound into target receptors (e.g., CB1 cannabinoid receptors) using AutoDock Vina, then refine with molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Analyze binding free energy (MM-PBSA) and residue interaction networks. For instance, protonated piperazine nitrogens in analogous compounds form salt bridges with Asp residues in receptors .
Q. What methodologies are recommended for assessing metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate the compound with human/rat liver microsomes and NADPH cofactors. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t½) and intrinsic clearance (CLint). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
